molecular formula C15H11ClN2O2 B6493603 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921813-97-0

4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No. B6493603
CAS RN: 921813-97-0
M. Wt: 286.71 g/mol
InChI Key: ZMDDEASOLXGAJF-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is likely to be a derivative of indole . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are often used in the synthesis of important drug molecules .


Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is not available in the sources I found.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . Their anticancer activity could be harnessed for the development of new cancer therapies.

Anti-HIV Activity

Some indole derivatives have been found to exhibit anti-HIV activity . This suggests potential applications in the treatment of HIV/AIDS.

Antioxidant Activity

The antioxidant activity of indole derivatives could be beneficial in a variety of contexts . Antioxidants help to neutralize harmful free radicals in the body, which can contribute to aging and various diseases.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial properties . This could make them useful in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives also possess antidiabetic properties . This could make them potentially useful in the treatment of diabetes.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the study and development of new indole derivatives, including “4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide”, could be a promising direction for future research.

Mechanism of Action

properties

IUPAC Name

4-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-3-1-9(2-4-11)15(20)17-12-5-6-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDDEASOLXGAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-oxoindolin-5-yl)benzamide

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